N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a Diels–Alder reaction between key intermediates led to the formation of a compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications
- The compound’s derivatives have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. These derivatives could potentially serve as novel antimicrobial agents in medicine and agriculture .
- Some derivatives of oxazolo[5,4-b]pyridine, including this compound, exhibit antitumor activity. Their mechanisms of action may involve inhibiting tumor cell growth or inducing apoptosis. Investigating these derivatives further could lead to new cancer therapies .
- Certain oxazolo[5,4-b]pyridine derivatives possess pronounced anti-inflammatory properties. They rival the efficacy of established anti-inflammatory drugs like phenylbutazone or indomethacin but without causing gastrointestinal irritation. These compounds could be valuable in managing inflammatory conditions .
- Some derivatives of oxazolo[5,4-b]pyridine exhibit analgesic effects. Researchers have observed pain-relieving properties comparable to existing analgesics. Investigating their mechanisms of action and safety profiles could lead to new pain management strategies .
- Researchers have explored various synthetic routes to access oxazolo[5,4-b]pyridines. These include using 3-amino-2-hydroxy- or 3-amino-2-halopyridines as precursors. However, the synthesis of 2-aminomethyl derivatives from 4,6-disubstituted 3-aminopyridin-2(1H)-ones remains an unexplored area. Investigating novel derivatives and their properties is essential .
- The compound has been studied for its nucleophilic substitution reactions with cytisine, anabasine, and salsoline alkaloids. These interactions could lead to the development of hybrid compounds with diverse biological activities .
Antimicrobial Activity
Antitumor Potential
Anti-Inflammatory Effects
Analgesic Properties
Synthetic Routes and Novel Derivatives
Interaction with Alkaloids
properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-3-7-13-16(27-24-23-13)17(25)21-14-10-15-19(20-11(14)2)26-18(22-15)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIQRGYKDFSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=C(N=C3C(=C2)N=C(O3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
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